An In-depth Technical Guide to Ascaridole: Chemical Structure and Properties
An In-depth Technical Guide to Ascaridole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascaridole, a bicyclic monoterpenoid with a unique peroxide bridge, has long been recognized for its potent biological activities, primarily as an anthelmintic agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of ascaridole, its synthesis and isolation, and its multifaceted biological effects. Detailed spectroscopic data, including NMR, IR, and mass spectrometry, are presented to facilitate its identification and characterization. Furthermore, this guide delves into the mechanistic underpinnings of its bioactivity, focusing on the iron-mediated generation of radical species and their downstream cellular consequences. Quantitative data on its cytotoxicity against various cell lines and its efficacy against pathogenic organisms are summarized to support its potential in drug discovery and development.
Chemical Structure and Physicochemical Properties
Ascaridole is chemically designated as 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene. It is a colorless to pale yellow liquid with a pungent, unpleasant odor and is soluble in most organic solvents.[2] A key structural feature is the endoperoxide bridge, which is crucial for its biological activity and also contributes to its inherent instability, particularly when heated above 130 °C or treated with organic acids.[2]
Table 1: Physicochemical Properties of Ascaridole
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [3] |
| Molecular Weight | 168.23 g/mol | [3] |
| IUPAC Name | 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene | [3] |
| CAS Number | 512-85-6 | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 3.3 °C | [3] |
| Boiling Point | 39-40 °C at 0.2 mmHg | [2] |
| Density | 1.010 g/cm³ | [2] |
| Solubility | Soluble in most organic solvents | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of ascaridole provide characteristic signals for its unique bicyclic structure.
Table 2: ¹H and ¹³C NMR Spectral Data for Ascaridole
| Atom # | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 79.7 | - | - | - |
| 2 | 134.4 | 6.4 | d | 8.8 |
| 3 | 133.9 | 6.4 | d | 8.8 |
| 4 | 79.7 | - | - | - |
| 5 | 29.5 | 2.0 | m | |
| 6 | 27.7 | 1.5 | m | |
| 7 | 21.4 | 1.3 | s | |
| 8 | 32.1 | 1.9 | m | |
| 9 | 17.4 | 1.0 | d | 6.9 |
| 10 | 17.2 | 1.0 | d | 6.9 |
Note: The assignments are based on available literature data and may require further 2D NMR analysis for unambiguous confirmation.[4]
Infrared (IR) Spectroscopy
The IR spectrum of ascaridole is characterized by the absence of strong hydroxyl or carbonyl absorption bands. Key absorptions include:
-
C-H stretching: Just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H.
-
C=C stretching: Around 1600-1680 cm⁻¹.
-
C-O stretching: In the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5][6]
-
O-O stretching (peroxide): This bond provides a weak absorption and can be difficult to identify definitively in the region of 830-890 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of ascaridole results in a characteristic fragmentation pattern. The molecular ion peak at m/z 168 is often weak or absent due to the labile peroxide bond. Common fragments observed include:
-
m/z 41, 43, 69: These are common fragments in terpene mass spectra.[3] The fragmentation is initiated by the cleavage of the weak O-O bond, followed by rearrangements and further fragmentation of the carbon skeleton.[7][8]
Experimental Protocols
Synthesis of Ascaridole via Photosensitized Oxidation of α-Terpinene
This protocol is based on the classical synthesis method.[9][10]
Materials:
-
α-Terpinene
-
Rose Bengal (or another suitable photosensitizer, e.g., methylene blue)
-
Ethanol (or another suitable solvent)
-
Oxygen source (e.g., air or pure oxygen)
-
Visible light source (e.g., LED lamp)
-
Reaction vessel (e.g., glass flask or photoreactor)
Procedure:
-
Dissolve α-terpinene and a catalytic amount of Rose Bengal in ethanol in the reaction vessel.
-
Continuously bubble air or oxygen through the solution while stirring.
-
Irradiate the mixture with a visible light source. The reaction is often exothermic and may require cooling to maintain a constant temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the α-terpinene is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Isolation of Ascaridole from Chenopodium ambrosioides
This protocol outlines a general procedure for the extraction and purification of ascaridole from its natural source.[1]
Materials:
-
Aerial parts of Chenopodium ambrosioides
-
Water
-
Steam distillation apparatus
-
Separating funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Subject the fresh or dried aerial parts of Chenopodium ambrosioides to steam distillation to obtain the essential oil.
-
Separate the oil from the aqueous distillate using a separating funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Perform column chromatography on the crude oil using silica gel. A gradient elution with a mixture of hexane and ethyl acetate can be employed to separate ascaridole from other components of the essential oil.
-
Collect the fractions and analyze them by TLC or GC-MS to identify the fractions containing pure ascaridole.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified ascaridole.
Biological Activity and Mechanism of Action
Ascaridole exhibits a broad spectrum of biological activities, including anthelmintic, antiprotozoal (against Leishmania and Plasmodium), and anticancer effects.[1][11][12] The cornerstone of its mechanism of action is the reductive cleavage of its endoperoxide bridge, a process predominantly mediated by intracellular ferrous iron (Fe²⁺).[13] This reaction generates highly reactive carbon-centered radicals.[13]
These radicals can then inflict cellular damage through various mechanisms:
-
Lipid Peroxidation: The radicals can initiate a chain reaction of lipid peroxidation in cellular membranes, leading to loss of membrane integrity and function.[13]
-
DNA Damage: Ascaridole has been shown to induce oxidative DNA damage, particularly in cells deficient in nucleotide excision repair (NER) pathways.[14]
-
Redox Homeostasis Disruption: The generation of reactive oxygen species (ROS) and subsequent lipid peroxidation can deplete cellular thiols, disrupting the redox balance of the cell.[15]
-
Inhibition of Glycolysis: In Leishmania donovani, ascaridole has been shown to inhibit glycolysis, leading to ATP depletion.[15]
-
Apoptosis-like Cell Death: The culmination of these cellular insults can trigger an apoptotic-like cell death pathway.[2]
Quantitative Biological Data
The biological activity of ascaridole has been quantified in various in vitro and in vivo models.
Table 3: In Vitro Cytotoxicity and Antiparasitic Activity of Ascaridole
| Organism/Cell Line | Assay | Endpoint | Value (µM) | Reference(s) |
| Leishmania donovani (promastigotes) | Cell Viability | IC₅₀ | 2.47 ± 0.18 | [2][15] |
| Leishmania donovani (amastigotes) | Microscopy/ddPCR | IC₅₀ | 2.00 ± 0.34 | [2][15] |
| J774.A1 Macrophages | Cytotoxicity | CC₅₀ | 41.47 ± 4.89 | [2][15] |
| Murine Peritoneal Macrophages | Cytotoxicity | CC₅₀ | 37.58 ± 5.75 | [2][15] |
| Plasmodium falciparum | Growth Inhibition | Arrested Development | 0.05 | [11] |
| ERCC6-deficient cells (cancer) | Cytotoxicity | IC₅₀ | 0.15 | [14] |
| XPC-deficient cells (cancer) | Cytotoxicity | IC₅₀ | 0.18 | [14] |
| Normal counterpart cells | Cytotoxicity | IC₅₀ | >180 | [14] |
Conclusion
Ascaridole remains a molecule of significant interest due to its potent and diverse biological activities. Its unique endoperoxide structure is central to its mechanism of action, which involves iron-mediated radical formation and subsequent induction of cellular damage. This technical guide has summarized the key chemical, physical, and biological properties of ascaridole, providing a foundation for further research and development. The pronounced selective cytotoxicity against certain cancer cell lines and its efficacy against various parasites underscore its potential as a lead compound for novel therapeutic agents. Future research should focus on optimizing its synthesis, exploring its structure-activity relationships, and further elucidating its complex biological interactions to harness its full therapeutic potential while mitigating its inherent toxicity.
References
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- 13. Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The endoperoxide ascaridol shows strong differential cytotoxicity in nucleotide excision repair-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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